molecular formula C15H21ClN2O B5614929 (3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride

(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride

Cat. No. B5614929
M. Wt: 280.79 g/mol
InChI Key: UWOSXPKZBUQNQS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has been the subject of numerous scientific studies since then.

Mechanism of Action

(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. It has a high affinity for both CB1 and CB2 receptors, which are located throughout the body. When (3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride binds to these receptors, it activates a cascade of signaling pathways that result in the various physiological effects observed.
Biochemical and Physiological Effects:
(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of various inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is a highly potent compound that requires careful handling and should only be used by trained professionals in a laboratory setting. Additionally, it is expensive to synthesize and may not be readily available in some research settings.

Future Directions

There are several future directions for research on (3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride. One area of interest is its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, there is interest in exploring its potential use as an analgesic and anti-inflammatory agent in the treatment of chronic pain and inflammatory diseases. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.

Synthesis Methods

(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. It involves the use of hazardous chemicals and should only be performed by trained professionals in a laboratory setting.

Scientific Research Applications

(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[(3S)-3-aminopiperidin-1-yl]-4-(4-chlorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-13-8-6-12(7-9-13)3-1-5-15(19)18-10-2-4-14(17)11-18/h6-9,14H,1-5,10-11,17H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSXPKZBUQNQS-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CCCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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